molecular formula C12H9Cl3N2O2 B13802392 4h-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1h-imidazol-1-yl)-,hydrochloride

4h-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1h-imidazol-1-yl)-,hydrochloride

Cat. No.: B13802392
M. Wt: 319.6 g/mol
InChI Key: PHVIXBDNIGCZMZ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its unique structure, which includes a benzopyran core with dichloro and imidazolyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of imidazolyl-substituted benzopyran derivatives .

Scientific Research Applications

4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride involves its interaction with specific molecular targets. The imidazolyl group is known to interact with enzymes and receptors, modulating their activity. The dichloro substituents may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride is unique due to the presence of both dichloro and imidazolyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H9Cl3N2O2

Molecular Weight

319.6 g/mol

IUPAC Name

5,7-dichloro-3-imidazol-1-yl-2,3-dihydrochromen-4-one;hydrochloride

InChI

InChI=1S/C12H8Cl2N2O2.ClH/c13-7-3-8(14)11-10(4-7)18-5-9(12(11)17)16-2-1-15-6-16;/h1-4,6,9H,5H2;1H

InChI Key

PHVIXBDNIGCZMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2Cl)Cl)N3C=CN=C3.Cl

Origin of Product

United States

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